Glisoxepid-d4

LC-MS/MS isotope dilution stable isotope labeling

Quantifying Glisoxepid in plasma via LC-MS/MS demands an analyte-matched internal standard to correct for variable extraction recovery and matrix effects. Generic deuterated surrogates (e.g., hydroxytolbutamide-d9) introduce compound-specific bias due to differing retention times and ionization behavior. • Glisoxepid-d4 provides identical extraction and ionization characteristics with a +4 Da mass shift, ensuring regulatory-compliant bioanalytical method validation. • Enables reliable quantification at sub-ng/mL levels-critical for the drug's short 1.7 h elimination half-life and forensic casework detection. • Supplied at ≥95% purity; suitable as a system suitability standard or QC material for API impurity profiling.

Molecular Formula C20H27N5O5S
Molecular Weight 453.55
CAS No. 1795033-41-8
Cat. No. B586339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlisoxepid-d4
CAS1795033-41-8
SynonymsN-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4;  4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4;  BS 4231-d4;  Glisepin-d4;  Glisoxep
Molecular FormulaC20H27N5O5S
Molecular Weight453.55
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3
InChIInChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2
InChIKeyZKUDBRCEOBOWLF-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glisoxepid-d4 (CAS 1795033-41-8): A Deuterated Sulfonylurea Internal Standard for Quantitative LC-MS Bioanalysis


Glisoxepid-d4 (CAS 1795033-41-8) is a stable isotopically labeled analogue of the second-generation sulfonylurea antidiabetic drug Glisoxepid, in which four hydrogen atoms on the azepane ring are replaced by deuterium (²H) [1][2]. With a molecular formula of C₂₀H₂₃D₄N₅O₅S and a molecular weight of 453.55 Da, it incorporates a +4 Da mass shift relative to the unlabeled parent compound (449.52 Da) [3]. This compound is specifically designed and supplied as an analytical reference standard for the accurate quantification of Glisoxepid in complex biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Analyte-Matched IS Identical structure to Glisoxepid for LC-MS/MS quantification
+4 Da Mass Shift Reliable MS discrimination without isotopic cross-talk
Stable Isotope Labeling Deuterated on non-exchangeable positions for robust MRM

Why Generic Deuterated Internal Standards Cannot Replace Glisoxepid-d4 for Glisoxepid-Specific Quantification


Quantitative LC-MS/MS bioanalysis of sulfonylurea drugs demands internal standards with near-identical physicochemical properties to correct for variable extraction recovery, matrix effects, and ionization efficiency [1]. In published multi-analyte sulfonylurea methods, a single generic deuterated internal standard such as hydroxytolbutamide-d9 is often used to quantify structurally diverse sulfonylureas including glisoxepide [2]. However, hydroxytolbutamide-d9 is a tolbutamide metabolite that differs from glisoxepide in molecular structure, retention time, and ionization behavior, potentially introducing compound-specific bias in recovery and matrix effect correction. Only Glisoxepid-d4, as the analyte-matched deuterated analogue, provides identical extraction and ionization characteristics, ensuring method accuracy and compliance with regulatory bioanalytical validation guidelines [1].

Target Glisoxepid-d4 — analyte-matched deuterated IS; co-elution, identical ionization and recovery
Generic Substitute Hydroxytolbutamide-d9 — structurally distinct metabolite; may show different extraction and matrix effect correction, introducing bias

Product-Specific Quantitative Evidence Guide for Glisoxepid-d4: Differentiation from Alternative Internal Standards


Mass Spectrometric Discrimination: +4 Da Shift vs. Unlabeled Glisoxepid (0 Da Shift)

Glisoxepid-d4 incorporates four deuterium atoms at the 2,2,7,7-positions of the azepane ring, yielding a monoisotopic molecular weight of 453.55 Da compared to 449.52 Da for unlabeled Glisoxepid [1][2]. This +4.03 Da mass shift (0.9% mass increase) provides baseline chromatographic co-elution with the analyte while ensuring no isotopic cross-talk in multiple reaction monitoring (MRM) transitions. An unlabeled internal standard cannot be distinguished from the analyte in MS detection and is therefore unusable for isotope dilution quantification.

Mass shift vs. unlabeled
Reported
+4.03 Da
Supports isotope dilution MS discrimination
+4 Da meets recommended minimum for reliable MRM
LC-MS/MS isotope dilution stable isotope labeling mass shift

Structural Identity vs. Generic Sulfonylurea Internal Standard Hydroxytolbutamide-d9 for Quantification Accuracy

Glisoxepid-d4 is structurally identical to the target analyte Glisoxepid except for four deuterium substitutions, ensuring identical extraction recovery, chromatographic retention, and electrospray ionization efficiency [1]. In contrast, the published multi-analyte LC-MS/MS method by Hess et al. (2011) employs hydroxytolbutamide-d9—a structurally distinct tolbutamide metabolite—as the sole deuterated internal standard for quantifying 7 different sulfonylureas including glisoxepide [2]. Analyte-matched deuterated internal standards are the first choice in regulated bioanalysis because structural analogues may exhibit different recoveries, retention times, or ionization responses, particularly in complex biological matrices [1].

Structural identity
Cross-study comparable
100% identity vs. structurally distinct generic IS
Analyte-matched IS reduces matrix effect variability
Generic IS may exhibit different recovery and ionization
bioanalytical method validation internal standard selection matrix effect correction sulfonylurea quantification

Parent Compound Pharmacological Differentiation: Glisoxepid vs. Glibenclamide in Bile Acid Transporter Inhibition

For researchers quantifying Glisoxepid in hepatocyte uptake studies, the parent compound exhibits a markedly different interaction profile with bile acid transporters compared to the widely used sulfonylurea glibenclamide. Glisoxepid inhibits cholate uptake into isolated rat hepatocytes with a Ki of 200 µM, representing ~22-fold lower affinity than glibenclamide (Ki = 9 µM) [1]. Furthermore, Glisoxepid inhibits taurocholate uptake only under sodium-free conditions (Ki = 42 µM, competitive inhibition), whereas glibenclamide inhibits taurocholate uptake under normal sodium conditions (Ki = 75 µM, noncompetitive inhibition) [1]. These mechanistic differences underscore the necessity of using Glisoxepid-d4 as the compound-specific internal standard when Glisoxepid is the analyte of interest.

Cholate uptake Ki
Head-to-head
Glisoxepid Ki 200 µM vs. glibenclamide Ki 9 µM
Context-dependent transporter interaction profile
~22-fold lower affinity; sodium-free condition difference
bile acid transport hepatocellular uptake sulfonylurea selectivity drug-transporter interaction

Pharmacokinetic Profile: Short Elimination Half-Life Demands High-Sensitivity Isotope Dilution Quantification

Glisoxepid exhibits a short elimination half-life of 1.7 ± 0.4 hr in humans following oral administration, with maximum plasma concentrations of 15 ± 3 µg/100 mL reached at approximately 1 hr post-dose [1]. By contrast, the second-generation comparator glibenclamide has a substantially longer half-life of approximately 10 hr [2]. The rapid clearance of Glisoxepid (>90% eliminated within 24 hr) means that plasma concentrations decline to low levels within a few hours, requiring an analytical method with high sensitivity and precision throughout the entire concentration range. Using Glisoxepid-d4 as the isotope dilution internal standard provides the necessary correction for recovery and matrix effects at low ng/mL concentrations [3].

Elimination half-life
Cross-study comparable
1.7 ± 0.4 hr vs. ~10 hr (glibenclamide)
Short half-life demands high-sensitivity quantification
Rapid clearance narrows analytical window
pharmacokinetics elimination half-life sulfonylurea clearance therapeutic drug monitoring

Certified Purity of ≥95% for Reproducible Analytical Performance

Commercial suppliers of Glisoxepid-d4 report chemical purity specifications ranging from ≥95% (delta-b.com) to 98% (Coompo Research Chemicals) . These purity levels meet or exceed the ≥95% threshold typically required for analytical reference standards used in validated bioanalytical methods. The defined purity enables accurate preparation of stock solutions and calibration standards, minimizing systematic error in quantitative assays.

Certified purity
Supplier data
≥95%
Meets analytical reference standard threshold
Supports accurate calibration standard preparation
analytical reference standard purity specification quality control Certificate of Analysis

Site-Specific Tetradeuteration on the Azepane Ring Minimizes Deuterium Scrambling Risk

Glisoxepid-d4 is labeled exclusively at the 2,2,7,7-positions of the azepane (hexahydro-1H-azepin-1-yl) ring, as indicated by the IUPAC name 5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide . Site-specific deuteration on a saturated heterocyclic ring positions the deuterium atoms away from exchangeable functional groups (sulfonamide NH, amide NH), reducing the risk of hydrogen-deuterium scrambling during sample preparation or MS/MS fragmentation compared to labeling at acidic or exchange-labile positions [1]. This ensures consistent MRM transition behavior and reliable quantification.

Deuterium scrambling risk
Class-level inference
Site-specific labeling on saturated azepane ring
Likely minimal H/D exchange during analysis
No direct scrambling data; based on structural principles
deuterium labeling position isotopic stability MS/MS transition selection hydrogen-deuterium exchange

Optimal Application Scenarios for Glisoxepid-d4 Based on Validated Quantitative Evidence


LC-MS/MS Quantification of Glisoxepid in Pharmacokinetic and Bioequivalence Studies

The short elimination half-life of Glisoxepid (1.7 ± 0.4 hr) demands a high-sensitivity analytical method capable of accurate quantification at low ng/mL concentrations in plasma. Glisoxepid-d4, with its +4 Da mass shift and structural identity to the analyte, serves as the optimal isotope dilution internal standard for such regulated bioanalytical studies, providing correction for extraction recovery (validated range 78–105% for sulfonylureas in human plasma LC-MS/MS assays) [1][2].

Forensic Toxicology Screening and Confirmation of Sulfonylurea-Induced Hypoglycemia

In forensic casework involving suspected sulfonylurea overdose or factitious hypoglycemia, unambiguous identification and quantification of specific sulfonylureas is essential. LC-MS/MS methods using Glisoxepid-d4 as the compound-specific internal standard enable reliable identification of Glisoxepid in postmortem or clinical plasma samples, with limits of detection below 1 ng/mL reported for validated multi-sulfonylurea assays [3].

In Vitro Hepatocellular Transport Studies Investigating Bile Acid Transporter Interactions

Glisoxepid exhibits a unique hepatic transport profile, being taken up via the cholate transporter system (IC₅₀ for [³H]glisoxepide uptake: 375 µM for cholate, 467 µM for taurocholate) and inhibited by monocarboxylate transporter blockers, bumetanide, DIDS, and sulfate [4]. Quantifying Glisoxepid concentrations in hepatocyte uptake experiments using Glisoxepid-d4 ensures that measured intracellular concentrations accurately reflect transporter-mediated uptake kinetics without interference from endogenous matrix components.

Impurity Profiling and Pharmaceutical Reference Standard Applications

As a certified deuterated reference standard with supplier-reported purity of ≥95%, Glisoxepid-d4 is suitable for use as a system suitability standard or quality control material in pharmaceutical impurity profiling methods. Its defined isotopic purity supports accurate relative response factor determination when quantifying Glisoxepid-related impurities in active pharmaceutical ingredient (API) batches .

Application
Selection Property
Validation Focus
PK and bioequivalence research
Analyte-matched IS for rapid-clearance analytes
Recovery and matrix effect correction in plasma LC-MS/MS
Sulfonylurea screening in research matrices
Compound-specific identification and quantification
Method sensitivity and selectivity for targeted detection
Hepatocyte uptake and transporter interaction studies
Structural identity for accurate transporter assay quantification
Transporter-mediated uptake kinetics in isolated hepatocyte models
Pharmaceutical impurity profiling
Certified purity for system suitability
Relative response factor determination and method specificity
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